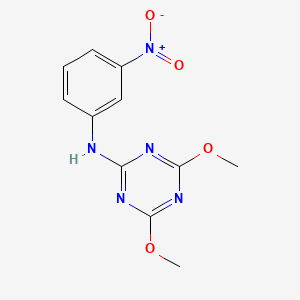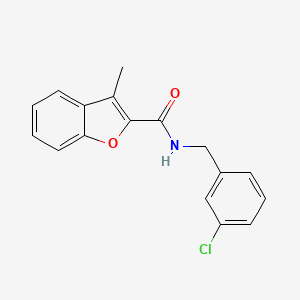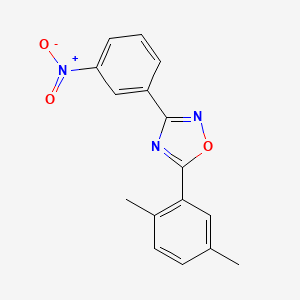![molecular formula C16H13ClN2O3 B5803696 3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)
3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole (CMO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, this compound has been studied for its potential use as a herbicide. In material science, this compound has been studied for its potential use as a polymer material.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. This compound has also been shown to have antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its relatively low cost and easy synthesis method. This compound also has a high degree of solubility in various solvents, making it suitable for use in various experimental setups. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another potential direction is the study of this compound as a potential herbicide for use in agriculture. Additionally, the study of this compound as a potential material for use in polymer science may also be an area of future research.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl alcohol with 4-methoxyphenylacetic acid to form the corresponding ester. The ester is then reacted with hydrazine hydrate to form the oxadiazole ring, resulting in the formation of this compound.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-13-6-8-14(9-7-13)21-10-15-18-16(19-22-15)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXJIBLTGGBLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)

![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)





![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)